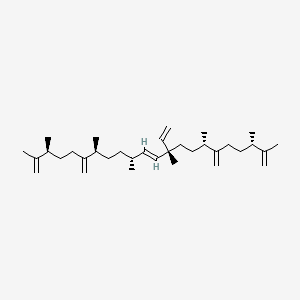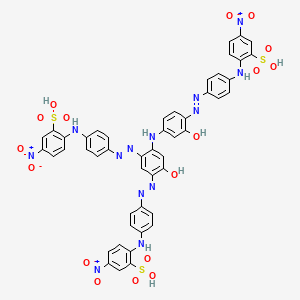
MEE (psychedelic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEE, also known as 2-methoxy-4,5-diethoxyamphetamine, is a lesser-known psychedelic drug belonging to the amphetamine class. It is a diethoxy-methoxy analog of TMA-2 (2,4,5-trimethoxyamphetamine). MEE was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds. Despite its structural similarity to other psychedelics, MEE produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MEE involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form 2,4,5-trimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,4,5-trimethoxyamphetamine. The final step involves the selective demethylation of the 2,4,5-trimethoxyamphetamine to produce 2-methoxy-4,5-diethoxyamphetamine (MEE).
Industrial Production Methods
Industrial production methods for MEE are not well-documented due to its limited use and lack of widespread application. the general principles of organic synthesis and scale-up processes would apply if industrial production were to be considered.
Analyse Chemischer Reaktionen
Types of Reactions
MEE can undergo various chemical reactions, including:
Oxidation: MEE can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of MEE can lead to the formation of reduced amines or other reduced products.
Substitution: MEE can undergo substitution reactions where functional groups on the aromatic ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
MEE has limited scientific research applications due to its minimal psychoactive effects. it can be used as a reference compound in studies exploring the structure-activity relationships of psychedelics. Additionally, MEE may serve as a starting material for the synthesis of other psychoactive compounds or as a tool in neuropharmacological research to understand the interactions of amphetamine analogs with neurotransmitter systems.
Wirkmechanismus
The exact mechanism of action of MEE is not well understood due to the lack of significant psychoactive effects. like other amphetamines, it is likely to interact with neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. MEE may act as a partial agonist or antagonist at serotonin receptors, but further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
MEE is structurally similar to other psychedelic amphetamines such as TMA-2 (2,4,5-trimethoxyamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine). MEE is unique in that it produces few to no psychoactive effects, unlike its analogs which are known for their potent psychedelic properties. This lack of activity makes MEE an interesting compound for studying the structural features that contribute to the psychoactivity of amphetamines.
Similar Compounds
TMA-2 (2,4,5-trimethoxyamphetamine): A potent psychedelic amphetamine with significant psychoactive effects.
DOM (2,5-dimethoxy-4-methylamphetamine): Another psychedelic amphetamine known for its strong hallucinogenic properties.
DOI (2,5-dimethoxy-4-iodoamphetamine): A psychedelic compound with potent effects and a long duration of action.
Eigenschaften
CAS-Nummer |
23693-35-8 |
|---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-(4,5-diethoxy-2-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-13-8-11(7-10(3)15)12(16-4)9-14(13)18-6-2/h8-10H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
LKJRFMXILZHUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)CC(C)N)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




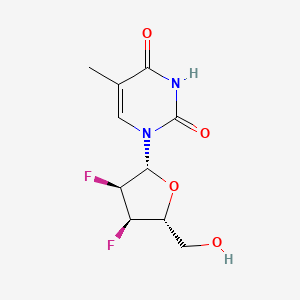
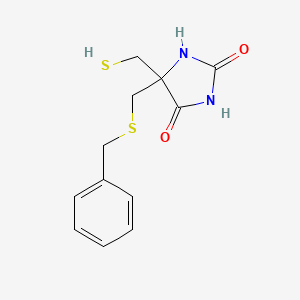

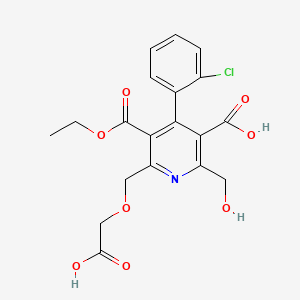


![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)


![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
